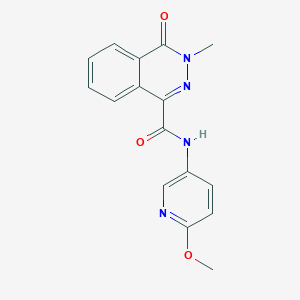

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(6-Methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine-derived carboxamide featuring a 6-methoxypyridin-3-yl substituent. Its structure integrates a bicyclic phthalazine core with a methyl group at position 3 and a ketone at position 4, which stabilizes the dihydro form.

Properties

Molecular Formula |

C16H14N4O3 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C16H14N4O3/c1-20-16(22)12-6-4-3-5-11(12)14(19-20)15(21)18-10-7-8-13(23-2)17-9-10/h3-9H,1-2H3,(H,18,21) |

InChI Key |

VBEDDQQNIXBVKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxy-3-pyridinecarbaldehyde with a suitable hydrazine derivative to form the phthalazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the phthalazine core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The phthalazine core in the target compound is distinct from related heterocycles in the evidence:

- Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., IIIa–IIIh, IVa–IVi): These compounds share a 3-methyl-4-oxo-3,4-dihydro scaffold but replace phthalazine with a fused imidazo-tetrazine system. This modification enhances electrophilic reactivity, critical for DNA alkylation in antitumor applications .

- 1,4-Dihydroquinoline/naphthyridine carboxamides (e.g., compound 67): These feature a nitrogen-rich bicyclic core, improving π-π stacking interactions with biological targets. Substituents like adamantyl groups further modulate lipophilicity and binding affinity .

Substituent Effects

- Methoxypyridinyl vs. Thiophene/Adamantyl Groups :

- The 6-methoxypyridin-3-yl group in the target compound enhances water solubility compared to hydrophobic adamantyl substituents in compound 67 .

- In contrast, N-(6-methoxypyridin-3-yl) thiophene-2-carboxamide () shares the methoxypyridine moiety but replaces phthalazine with thiophene, reducing planarity and altering metabolic stability (FC = 0.33, VIP = 1.99) .

Antitumor Efficacy

- Imidazo-tetrazine Carboxamides (IVa–IVi) :

Metabolic and Physicochemical Properties

- Water Solubility : Esters and carboxamides with methoxypyridinyl groups exhibit enhanced solubility compared to adamantyl-substituted analogs, critical for bioavailability .

- Metabolic Stability : The downregulation of N-(6-methoxypyridin-3-yl) thiophene-2-carboxamide in plasma () suggests susceptibility to enzymatic degradation, a consideration for the target compound’s design .

Comparative Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a phthalazine moiety. Its molecular formula is CHNO, and it has been studied for various biological effects, particularly in the context of anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC value of approximately 1.5 μM, indicating potent activity against these cells.

- A549 Lung Cancer Cells : An IC value of 2.0 μM was reported, suggesting effectiveness in inhibiting lung cancer cell growth.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects :

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that it reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 1.5 μM | Cell cycle arrest, apoptosis |

| Anticancer | A549 | 2.0 μM | Cell cycle arrest, apoptosis |

| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Cytokine inhibition |

Case Study Insights

A study conducted by researchers at MDPI explored the pharmacological profile of similar compounds and highlighted the significance of structural modifications on biological activity. The findings suggest that substituents on the pyridine ring can significantly enhance the compound's efficacy against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.